molecular formula C9H16N3Na2O15P3 B2693079 3'-NH2-CTP

3'-NH2-CTP

Cat. No.: B2693079
M. Wt: 545.14 g/mol
InChI Key: IJMSOWKYYIROGP-LLWADOMFSA-L
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Description

Cytidine 5’-triphosphate disodium salt hydrate is a pyrimidine nucleoside triphosphate. It is a high-energy molecule that plays a crucial role in various biological processes. This compound is essential for the synthesis of RNA and DNA, and it acts as a coenzyme in several biochemical reactions .

Properties

IUPAC Name

disodium;[[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N3O14P3.2Na.H2O/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;;1H2/q;2*+1;/p-2/t4-,6-,7-,8-;;;/m1.../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJMSOWKYYIROGP-LLWADOMFSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O.O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O.O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N3Na2O15P3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Cytidine 5’-triphosphate disodium salt hydrate can be synthesized through a multi-step chemical process. The synthesis typically involves the phosphorylation of cytidine monophosphate (CMP) to cytidine diphosphate (CDP) and then to cytidine triphosphate (CTP). The reaction conditions often require the presence of specific enzymes or chemical reagents to facilitate the phosphorylation steps .

Industrial Production Methods

In industrial settings, the production of cytidine 5’-triphosphate disodium salt hydrate involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the necessary enzymes for the synthesis of cytidine triphosphate. The compound is then extracted and purified through various chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Cytidine 5’-triphosphate disodium salt hydrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include enzymes such as kinases and phosphatases, as well as chemical reagents like ATP and GTP. The reactions typically occur under physiological conditions, with pH and temperature optimized for enzyme activity .

Major Products

The major products formed from these reactions include cytidine diphosphate, cytidine monophosphate, and various phosphorylated intermediates. These products are crucial for the synthesis of nucleic acids and other biomolecules .

Scientific Research Applications

Cytidine 5’-triphosphate disodium salt hydrate has a wide range of scientific research applications:

    Chemistry: It is used as a substrate in enzymatic reactions to study the mechanisms of phosphorylation and other biochemical processes.

    Biology: It plays a vital role in the synthesis of RNA and DNA, making it essential for genetic research and molecular biology studies.

    Medicine: It is used in the development of antiviral and anticancer therapies, as it can inhibit the replication of certain viruses and cancer cells.

    Industry: It is used in the production of nucleic acid-based products, such as vaccines and diagnostic kits.

Mechanism of Action

Cytidine 5’-triphosphate disodium salt hydrate exerts its effects by acting as a substrate for various enzymes involved in nucleic acid synthesis. It is incorporated into RNA and DNA during the polymerization process, facilitating the formation of phosphodiester bonds between nucleotides. Additionally, it acts as a coenzyme in the synthesis of phospholipids and glycoproteins, playing a crucial role in cell membrane formation and protein glycosylation .

Comparison with Similar Compounds

Similar Compounds

    Adenosine triphosphate (ATP): Like cytidine 5’-triphosphate disodium salt hydrate, ATP is a high-energy molecule involved in various biochemical processes.

    Guanosine triphosphate (GTP): GTP is another nucleoside triphosphate that plays a role in protein synthesis and signal transduction.

    Uridine triphosphate (UTP): UTP is involved in carbohydrate metabolism and the synthesis of glycogen.

Uniqueness

Cytidine 5’-triphosphate disodium salt hydrate is unique in its specific role in the synthesis of RNA and DNA, as well as its involvement in the regulation of lipid metabolism and protein glycosylation. Its ability to act as a substrate for various enzymes and its high-energy phosphate bonds make it a versatile and essential compound in biological systems .

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